1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

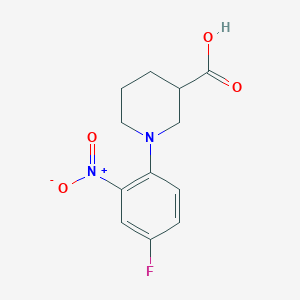

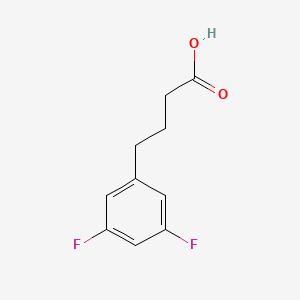

“1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number 88950-64-5 . It has a molecular weight of 186.21 and its IUPAC name is 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often used in the synthesis of various chemical libraries .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) . This indicates that the compound has a cyclopropane ring with a carboxylic acid group and a tert-butoxycarbonyl group attached to it .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmaceutical agents. Its cyclopropane core can be incorporated into drug molecules to enhance their metabolic stability and modify their pharmacokinetic properties . The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions during the synthesis process.

Agriculture

“1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid” finds applications in the development of agrochemicals. The cyclopropane moiety is a common structural motif in natural products and synthetic compounds with potential herbicidal and insecticidal activities .

Material Science

In material science, this compound can be used in the design of novel polymers or small molecules with unique optical and electronic properties. The Boc group can be deprotected under mild acidic conditions, enabling the introduction of functional groups that can alter the material’s characteristics .

Environmental Science

Environmental scientists may explore the degradation products of this compound to assess its environmental impact. Understanding its breakdown can help in evaluating the potential risks and benefits of its use in various industries .

Biochemistry

Biochemists might investigate “1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid” as a substrate or inhibitor for enzymes that interact with cyclopropane-containing molecules. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Pharmacology

Pharmacologists could study the pharmacodynamics and pharmacokinetics of drugs derived from this compound. The Boc-protected amino acid can be used to modify peptide structures, potentially leading to the development of new therapeutic peptides with improved stability and efficacy .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound belongs to the class of carbamates, which are often used as protecting groups in organic synthesis .

Mode of Action

As a carbamate, 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is likely to act as a protecting group for amines during chemical reactions . The tert-butoxycarbonyl (Boc) group is particularly known for its stability and ease of removal under acidic conditions .

Biochemical Pathways

In general, the introduction of a boc-protected amino acid into a peptide chain can influence the overall properties of the peptide, including its stability, solubility, and biological activity .

Pharmacokinetics

As a synthetic compound used in chemical reactions, its bioavailability in a biological system would depend on various factors, including the specific reaction conditions and the presence of other compounds .

Result of Action

The molecular and cellular effects of 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid would largely depend on the context in which it is used . As a Boc-protected amino acid, it could be incorporated into a peptide chain, potentially influencing the peptide’s properties and biological activity .

Action Environment

The action, efficacy, and stability of 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid can be influenced by various environmental factors . For instance, the presence of certain solvents or catalysts can affect the efficiency of Boc protection and deprotection . Additionally, factors such as temperature and pH can also play a role .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXAHDYGFYONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

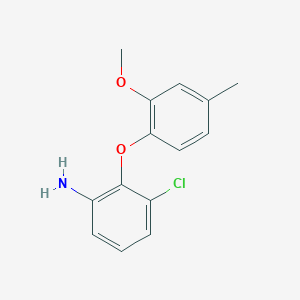

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)